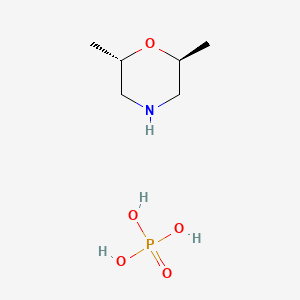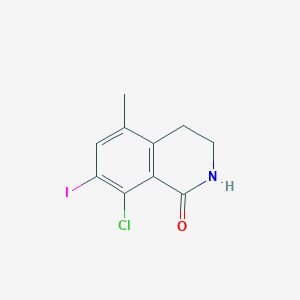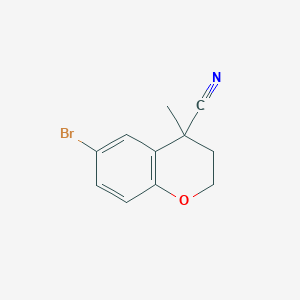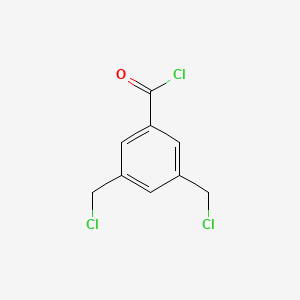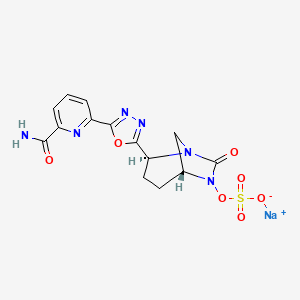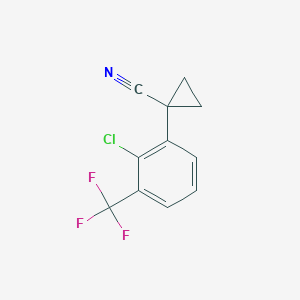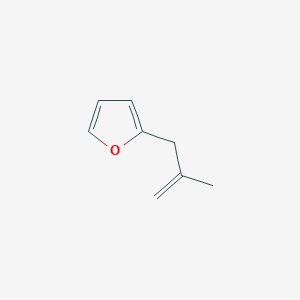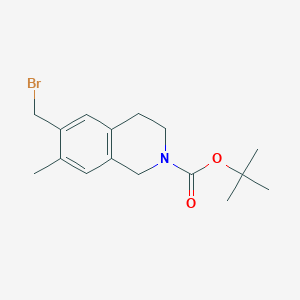
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxymethyl and diol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cyclohexadiene derivative, followed by selective hydroxylation. Reaction conditions typically include the use of catalysts like palladium on carbon and reagents such as hydrogen gas and water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acids, cyclohexane derivatives, and various substituted cyclohexene compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a model substrate to study enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific functional properties.
Mécanisme D'action
The mechanism by which (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol exerts its effects depends on its specific application. For example, in enzymatic reactions, the compound may act as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol include:
- (1R,2S,6S)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
- (1S,2R,6R)-6-(methoxymethyl)cyclohex-3-ene-1,2-diol
- (1S,2R,6R)-6-(hydroxymethyl)cyclohexane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and interactions with biological targets.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2/t5-,6-,7+/m1/s1 |
Clé InChI |
JIULRVIFQNXLCR-QYNIQEEDSA-N |
SMILES isomérique |
C1C=C[C@H]([C@H]([C@H]1CO)O)O |
SMILES canonique |
C1C=CC(C(C1CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
